FTI 276 - 170006-72-1

FTI 276

Catalog Number: EVT-287643
CAS Number: 170006-72-1
Molecular Formula: C21H27N3O3S2
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-phenylphenyl]-oxomethyl]amino]-4-(methylthio)butanoic acid is a methionine derivative.
Synthesis Analysis

The synthesis of FTI-276 involves a series of chemical reactions that create a tetrapeptide mimetic. The process typically includes:

  1. Amino Acid Coupling: The synthesis begins with the coupling of specific amino acids that mimic the carboxyl terminal sequence of Ras proteins. The key sequence targeted is Cys-Val-Ile-Met, where the "Val-Ile" dipeptide is replaced with 2-phenyl-4-aminobenzoic acid to enhance membrane permeability and stability.
  2. Use of Protecting Groups: Protecting groups are employed during the synthesis to prevent unwanted reactions at specific functional groups, ensuring that the desired peptide bond formation occurs selectively.
  3. Purification: After synthesis, FTI-276 is purified using high-performance liquid chromatography to achieve a purity level of at least 90% .
Molecular Structure Analysis

FTI-276 has a complex molecular structure characterized by its peptidomimetic nature. The empirical formula for FTI-276 is C₂₁H₂₇N₃O₃S₂, which indicates the presence of multiple functional groups including amines and thioethers. The structural representation can be described as follows:

  • Core Structure: The compound features a central phenyl ring attached to a benzoyl moiety and a methionine side chain.
  • Functional Groups: It contains a thioether bond that plays a crucial role in its interaction with farnesyl transferase.

The precise three-dimensional conformation of FTI-276 allows it to effectively mimic the natural substrates of farnesyl transferase, facilitating its inhibitory action .

Chemical Reactions Analysis

FTI-276 primarily acts through competitive inhibition against farnesyl transferase. The key reactions involved include:

  1. Inhibition Mechanism: FTI-276 competes with the natural substrate farnesyl pyrophosphate for binding at the active site of farnesyl transferase. This prevents the farnesylation of target proteins such as Ras.
  2. Binding Affinity: The compound exhibits an IC₅₀ value of 500 picomolar in vitro, indicating its high potency in inhibiting farnesyl transferase activity .
Mechanism of Action

The mechanism by which FTI-276 exerts its effects involves several steps:

  1. Competitive Inhibition: By mimicking the substrate structure, FTI-276 binds to the active site of farnesyl transferase, thereby blocking access to its natural substrates.
  2. Disruption of Protein Modification: Inhibition of farnesylation prevents proper membrane localization and function of Ras proteins, which are essential for cell signaling pathways that promote cell growth and survival.
  3. Induction of Apoptosis: By disrupting these pathways, FTI-276 can induce apoptosis in cancer cells that rely on Ras signaling for proliferation .
Physical and Chemical Properties Analysis

FTI-276 possesses several notable physical and chemical properties:

  • Appearance: It is typically presented as a white solid.
  • Solubility: FTI-276 is hygroscopic and may require specific storage conditions to maintain stability.
  • Stability: The compound's stability can be affected by environmental factors such as humidity and temperature.

These properties influence its handling and formulation in pharmaceutical applications .

Applications

FTI-276 has significant potential in scientific research and therapeutic applications:

  1. Cancer Treatment: As an inhibitor of farnesyl transferase, FTI-276 is primarily investigated for its ability to treat cancers associated with Ras mutations, including pancreatic cancer and non-small cell lung cancer.
  2. Research Tool: Beyond cancer therapy, FTI-276 serves as a valuable tool in biochemical research for studying protein prenylation processes and their implications in various cellular functions.
  3. Combination Therapy: There is ongoing research into combining FTI-276 with other therapeutic agents to enhance efficacy against resistant cancer types .
Molecular Design & Synthesis of FTI 276

Peptidomimetic Rationale for Farnesyltransferase Inhibition

Structural Mimicry of CAAX Motif in Ras Proteins

FTI-276 is a rationally designed CAAX peptidomimetic that replicates the carboxyl-terminal tetrapeptide sequence (Cys-Aaa1-Aaa2-X, where X is typically methionine or serine) of oncogenic Ras proteins. This sequence is the essential recognition site for farnesyltransferase (FTase), which catalyzes the attachment of a farnesyl isoprenoid group to Ras—a critical step for its membrane localization and oncogenic activity. FTI-276 mimics the CAAX geometry through a biphenyl core linked to cysteine analogs, enabling competitive binding to FTase’s active site with sub-nanomolar affinity. Its K-Ras4B-specific mimicry allows selective disruption of Ras farnesylation, evidenced by an IC₅₀ of 500 pM against human FTase in vitro [2]. The peptidomimetic design avoids the rapid proteolytic degradation typical of natural peptides, enhancing metabolic stability while retaining high target specificity [4].

Table 1: Comparative Inhibitory Activity of FTI-276 Against FTase

Species/EnzymeIC₅₀Source
Human FTase0.5 nMMedChemExpress [1]
Plasmodium falciparum FTase0.9 nMMedChemExpress [1]
Geranylgeranyltransferase I (GGTase I)50 nMCalbiochem [2]

Optimization of Thiol-Based Bioisosteres for Enhanced Selectivity

A breakthrough in FTI-276’s design was replacing the labile thiol of early inhibitors with a cysteine-derived mercaptoethylamine moiety. This bioisostere forms a stable zinc-thiolate complex with the catalytic Zn²⁺ ion in FTase’s active site, crucial for irreversible inhibition. The free thiol form, however, suffers from oxidative instability, prompting development of the trifluoroacetate (TFA) salt (FTI-276 TFA; CAS# 1217471-51-6). This modification maintains identical inhibitory activity (IC₅₀ = 0.5 nM) while improving solubility in DMSO (100 mg/mL) and shelf stability (>5 years at -20°C) [1] [3]. Selectivity over the related enzyme GGTase I (IC₅₀ = 50 nM) was achieved by optimizing the spacer length between the thiol and aryl groups, leveraging steric constraints unique to FTase’s hydrophobic pocket [2] [4].

Structure-Activity Relationship (SAR) Profiling

Role of Aryl Substitutions in FTase Binding Affinity

The biphenyl moiety of FTI-276 is critical for π-stacking interactions within FTase’s aromatic-rich binding cavity. SAR studies reveal that:

  • Ortho-substituted biphenyls (e.g., 2-phenyl analog) enhance rigidity and optimize van der Waals contacts, boosting potency 10-fold compared to para-substituted analogs [4].
  • Electron-donating groups (e.g., -OCH₃) on the distal phenyl ring increase affinity by forming hydrogen bonds with Phe360 and Tyr361 residues of FTase [6].
  • Phenothiazine hybrids (e.g., compound 2a from indolizine-chalcone studies) exhibit IC₅₀ values rivaling FTI-276 (0.5–1 nM), confirming that extended planar aromatic systems maximize binding entropy [6].

Table 2: Impact of Aryl Modifications on Inhibitory Activity

Aryl SubstituentIC₅₀ vs. Human FTaseNotes
2-Biphenyl (FTI-276 core)0.5 nMGold standard; optimal steric fit [4]
4-Phenothiazinyl0.9 nMEnhanced π-stacking; hybrid analog [6]
4-Nitrophenyl35 nMElectron-withdrawing group reduces affinity [4]

Impact of Stereochemistry on Inhibitory Potency

FTI-276 contains two chiral centers: one at the cysteine-derived amino acid and another at the methionine linker. Stereochemical analysis demonstrates:

  • The (R)-configuration at the cysteine moiety is indispensable, as it positions the thiol group for optimal Zn²⁺ chelation. The (S)-enantiomer shows >100-fold reduced activity (IC₅₀ > 50 nM) [2].
  • The (S)-methionine stereochemistry in the linker region promotes a bent conformation that mirrors the folded structure of the native CAAX peptide. Inversion to (R) disrupts hydrophobic contacts with FTase’s Leu159 and Trp102 residues, increasing IC₅₀ to 20 nM [4].
  • In vivo efficacy in xenograft models (e.g., K-Ras-mutant lung carcinoma) is exclusive to the (R,S)-diastereomer, underscoring stereochemistry’s role in cellular uptake and target engagement [4].

Table 3: Stereochemistry-Activity Relationships of FTI-276

StereoisomerIC₅₀ vs. Human FTaseCellular Activity
(R)-Cys, (S)-Met (FTI-276)0.5 nMBlocks K-Ras signaling at 20 µM [4]
(S)-Cys, (S)-Met52 nMNo tumor growth inhibition in vivo [4]
(R)-Cys, (R)-Met20 nMPartial inhibition of Ras processing [2]

Properties

CAS Number

170006-72-1

Product Name

FTI 276

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

ZIXDDEATQSBHHL-BEFAXECRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

FTI276; FTI-276; FTI 276.

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.